molecular formula C6H3BrClN3 B3014067 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1429882-36-9

7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3014067
CAS No.: 1429882-36-9
M. Wt: 232.47
InChI Key: XVPYDBHFZKKIDV-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-d]pyrimidine core.

Safety and Hazards

The compound is classified under the GHS06 hazard pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 7-Bromo-6-chloro-7-deazapurine
  • 4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Comparison: Compared to these similar compounds, 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions on the pyrrolo[3,2-d]pyrimidine core can enhance its potential as a versatile scaffold for drug design and other applications .

Properties

IUPAC Name

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYDBHFZKKIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.54 g, 10 mmol) in DMF (10 mL) was added NBS (2.00 g, 11 mmol) at room temperature. The resulting solution was stirred for 1 h and diluted with EtOAc. The resulting solution was washed with a sat. aq. solution of NaHCO3, H2O and brine. The EtOAc layer was dried (Na2SO4), concentrated and purified by ISCO to provide the desired product (1.75 g, 75%). 1H NMR (400 MHz, CD3OD) δ 8.53 (s, 1H), 7.60 (s, 1H); MS m/z 234.0 [M+H]+.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

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